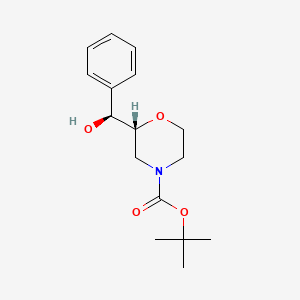

tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl ester group, a morpholine ring, and a hydroxy(phenyl)methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Hydroxy(phenyl)methyl Group: This step involves the addition of a hydroxy(phenyl)methyl group to the morpholine ring. This can be achieved through a nucleophilic substitution reaction using a suitable phenylmethyl halide.

Esterification: The final step involves the esterification of the morpholine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate can be optimized using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted morpholine derivatives.

Applications De Recherche Scientifique

Research indicates that tert-butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate may exhibit inhibitory effects on specific protein interactions, particularly those related to mutant KIT proteins implicated in various cancers. This compound's potential applications include:

-

Cancer Treatment :

- The compound may inhibit signaling pathways associated with aberrant KIT signaling, making it a candidate for further pharmacological development in cancer therapies.

-

Inflammation :

- Compounds with similar structures often demonstrate activity against inflammatory pathways, suggesting that this compound could also have anti-inflammatory properties.

-

Kinase Inhibition :

- Preliminary studies indicate that it may interact with kinases involved in cellular signaling, which could lead to therapeutic effects in diseases where these kinases are dysregulated.

Synthesis and Optimization

The synthesis of this compound typically involves several steps that require optimization for yield and purity. The synthetic routes can be tailored based on laboratory conditions to enhance the efficiency of production while maintaining the integrity of the compound's structure.

Case Studies and Research Findings

Several studies have explored the biological activities of similar morpholine derivatives, contributing to the understanding of their mechanisms:

- Inhibition Studies : Research has demonstrated that morpholine derivatives can effectively inhibit specific kinases involved in tumor growth, supporting their potential use in targeted cancer therapies .

- Fragment-Based Drug Discovery : Innovative approaches using fragment-based drug discovery have identified novel inhibitors targeting ACK1 tyrosine kinase, which may share pathways with the actions of this compound .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of morpholine compounds have provided insights into how modifications can enhance their biological efficacy .

Mécanisme D'action

The mechanism of action of tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)piperidine-4-carboxylate

- tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)pyrrolidine-4-carboxylate

Uniqueness

tert-Butyl ®-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with piperidine or pyrrolidine rings. The morpholine ring offers better solubility and stability, making it a valuable compound in various applications .

Activité Biologique

tert-Butyl (R)-2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate, also known by its CAS number 868685-97-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23NO4. It features a morpholine ring substituted with a hydroxymethylphenyl group and a tert-butyl ester. The compound's structure is critical to its biological activity, influencing interactions with biological targets.

Cytotoxicity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

These values indicate that the compound has potent anticancer properties, particularly against cervical and lung cancer cell lines.

The mechanism through which this compound exerts its effects involves several pathways:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell proliferation, such as Aurora-A kinase, with an IC50 value of 0.067 µM, suggesting it may disrupt cell cycle progression .

- Induction of Apoptosis : Treatment with this compound results in increased levels of caspase-9 in MCF-7 cells, indicating the induction of apoptosis as a mechanism for its cytotoxic effects .

- Anti-inflammatory Properties : Some studies suggest that the compound may also exhibit anti-inflammatory effects, contributing to its overall therapeutic potential.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model bearing human breast cancer tumors. The compound was administered over a period of 30 days, resulting in a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents like 5-Fluorouracil (5-FU). The selectivity index was notably higher for this compound, indicating reduced toxicity towards normal cells .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of the compound with Aurora-A kinase and other cellular targets. Using molecular docking studies, researchers identified key binding sites and interactions that explain its inhibitory effects on cancer cell proliferation . This study highlighted the importance of structural features in mediating biological activity.

Propriétés

IUPAC Name |

tert-butyl (2R)-2-[(S)-hydroxy(phenyl)methyl]morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-9-10-20-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFJCBXAMPXFKK-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)[C@H](C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.